

ABBV-712: A Technical Guide for Autoimmune Disease Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ABBV-712

Cat. No.: B15611606

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-712 is a potent and selective, orally bioavailable inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in the signaling pathways of key cytokines implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including interleukin-23 (IL-23), IL-12, and Type I interferons.^{[1][2][3]} By selectively targeting the pseudokinase (JH2) domain of TYK2, **ABBV-712** offers a differentiated mechanism of action compared to pan-JAK or JAK1/2 inhibitors, with the potential for an improved safety and efficacy profile.^{[1][3]} This technical guide provides a comprehensive overview of the preclinical data and development of **ABBV-712** for researchers in the field of autoimmune disease.

Core Data Summary

Table 1: In Vitro Potency and Selectivity of ABBV-712

Assay	Parameter	Value (μM)	Species
TYK2 Inhibition			
TYK2 JH2 Domain Binding	EC50	0.01	Human
TYK2 Cellular Assay	EC50	0.19	Human
Human Whole Blood Assay (IL-12 stimulated pSTAT4)	EC50	0.17	Human
Mouse Whole Blood Assay (IL-12 stimulated pSTAT4)	EC50	1.4	Mouse
JAK Selectivity			
JAK1 Cellular Assay	EC50	> 25	Not Specified
JAK2 Cellular Assay	EC50	> 25	Not Specified
JAK3 Cellular Assay	EC50	> 25	Not Specified

Source:[2][4]

Table 2: Preclinical Pharmacokinetics of ABBV-712

Species	Dose & Route	T½ (h)	Bioavailability (%)	Unbound Clearance (L/h/kg)	Vss (L/kg)
Rat	1 mg/kg i.v.	0.6	-	4.1	1.9
Rat	1 mg/kg p.o.	-	19	-	-
Dog	1 mg/kg	4.5	88	0.46	-
Monkey	1 mg/kg	1.2	17	2.3	-
Human (Predicted)	350 mg	2.9	59	-	-

Source:[2]

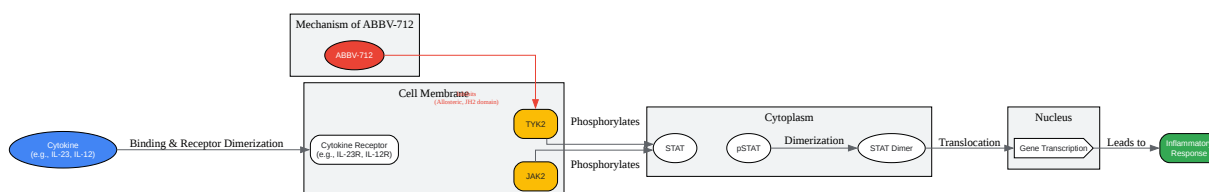
Table 3: In Vivo Efficacy of ABBV-712 in Mouse Models

Model	Dosing Regimen	Key Endpoint	Result
IL-12/IL-18 Induced IFN- γ Production	30, 100, 300, 600 mg/kg p.o. (single dose)	Reduction in serum IFN- γ	77%, 84%, 95%, 99% reduction, respectively
Mouse Model of Ear Dermatitis	100 mg/kg p.o.	Reduction in ear thickness	61% reduction at day 11

Source:[2][4]

Mechanism of Action and Signaling Pathway

ABBV-712 is an allosteric inhibitor that targets the pseudokinase (JH2) domain of TYK2. This binding stabilizes the autoinhibitory conformation of TYK2, preventing its activation and subsequent downstream signaling.[3] TYK2 is a critical component of the signaling cascade for several pro-inflammatory cytokines. Upon cytokine binding to its receptor, TYK2 and another JAK family member are brought into proximity, leading to their trans-phosphorylation and activation. Activated TYK2 then phosphorylates the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes. **ABBV-712**'s inhibition of TYK2 effectively blocks these downstream events.



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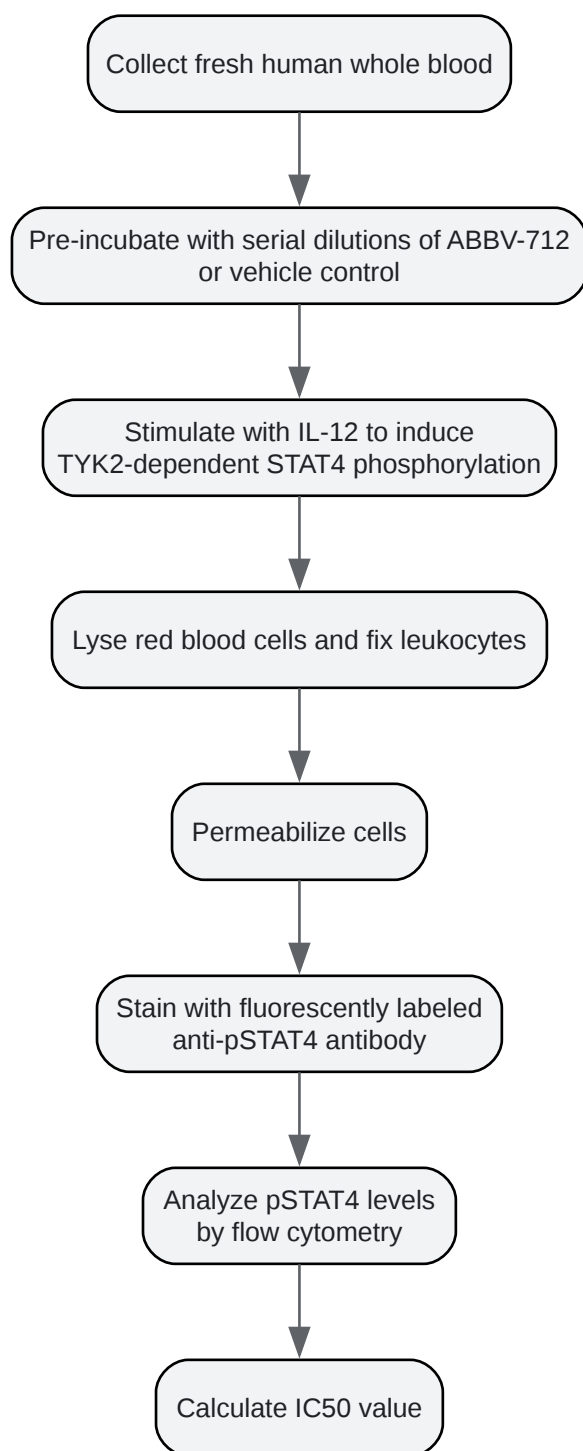
Caption: TYK2 Signaling Pathway and the inhibitory action of **ABBV-712**.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of **ABBV-712** are available in the supplementary information of Breinlinger, E. et al. J Med Chem 2023, 66(20): 14335. The following are summaries of key experimental workflows.

Human Whole Blood pSTAT4 Inhibition Assay

This assay is designed to measure the potency of a TYK2 inhibitor in a physiologically relevant matrix.

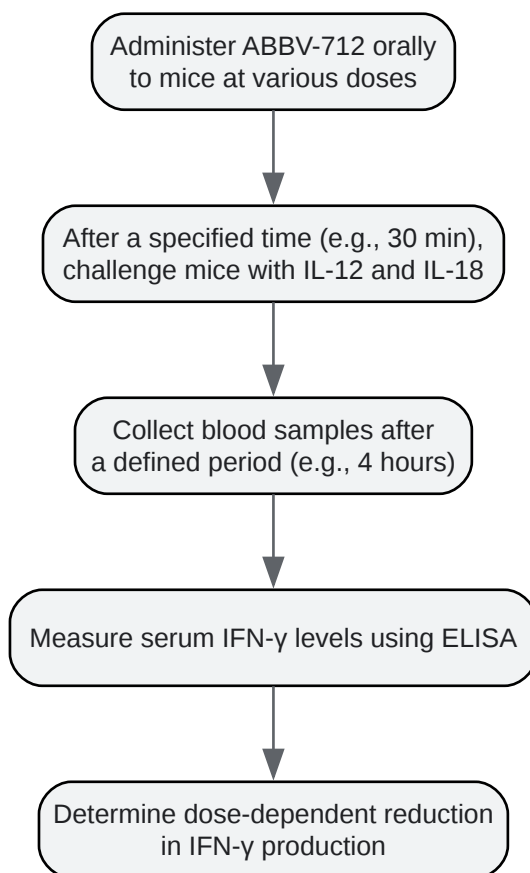


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Caption: Workflow for the whole blood pSTAT4 inhibition assay.

In Vivo IL-12/IL-18-Induced IFN- γ Mouse Model

This pharmacodynamic model assesses the in vivo activity of a TYK2 inhibitor by measuring its effect on a downstream cytokine.



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Caption: Workflow for the IL-12/IL-18-induced IFN-γ mouse model.

Toxicology and Safety

Preclinical toxicology studies in rats revealed an observation of myocardial toxicity with **ABBV-712**.^[1] Subsequent investigative studies were conducted to understand the underlying mechanism. These studies indicated that **ABBV-712** caused a decrease in mean arterial pressure and an increase in heart rate in rats, which was preventable by pre-dosing with the beta-blocker atenolol.^[1] The myocardial necrosis observed was also prevented by atenolol, suggesting a mechanistic link to the hemodynamic changes rather than direct cardiotoxicity.^[1] Further in vitro studies showed no direct cytotoxicity on human-induced pluripotent stem cell-derived cardiomyocytes.^[1] The toxicity was determined to be an off-target effect related to

compound-induced vascular relaxation, as similar hemodynamic responses were observed in both wild-type and TYK2 knockout mice administered **ABBV-712**.^[1]

Clinical Development and Current Status

ABBV-712 entered early clinical development, with a Phase 1 trial initiated for the treatment of psoriasis.^{[1][2]} The predicted initial human dose for testing was 350 mg.^[2] However, recent updates to AbbVie's development pipeline have not consistently included **ABBV-712**, and public reports on the progress of its clinical trials are limited. This may suggest that the development of **ABBV-712** has been paused or discontinued, a common occurrence for early-stage assets in the pharmaceutical industry for various strategic or safety-related reasons. Researchers should be aware that further public information on the clinical development of **ABBV-712** is not readily available.

Conclusion

ABBV-712 is a well-characterized, selective TYK2 inhibitor with a distinct mechanism of action that has demonstrated potent preclinical activity in models of autoimmune disease. The comprehensive preclinical dataset provides a strong rationale for the therapeutic potential of selective TYK2 inhibition. While the clinical development path of **ABBV-712** is currently unclear, the publicly available data serves as a valuable resource for researchers and scientists working on the next generation of therapies for autoimmune and inflammatory disorders.

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References

- 1. ABBV-712 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. saspinjara.com [saspinjara.com]
- 3. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor ABBV-712 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study Details Page [abbvieclinicaltrials.com]

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